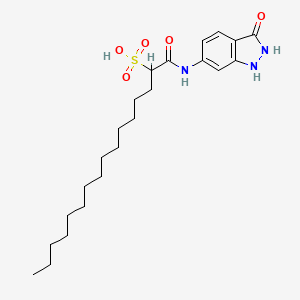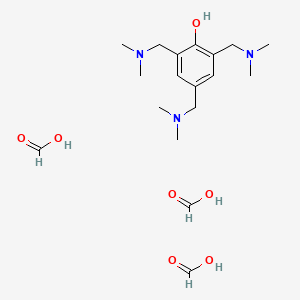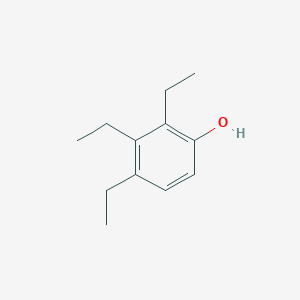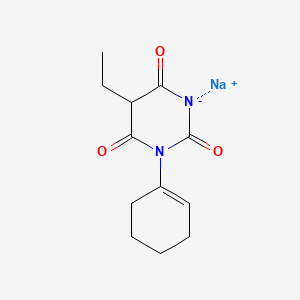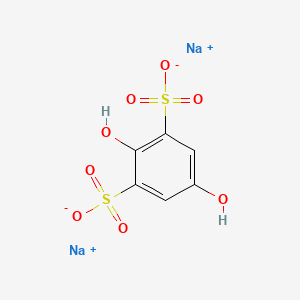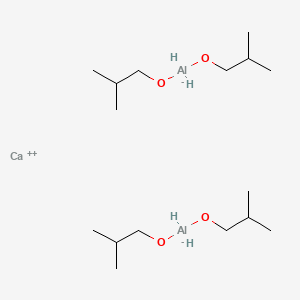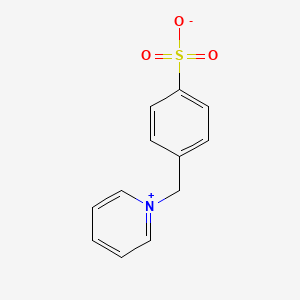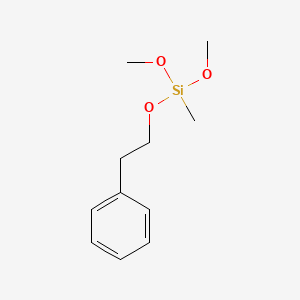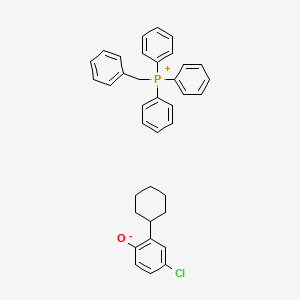
benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate is a chemical compound that combines the properties of benzyl(triphenyl)phosphanium and 4-chloro-2-cyclohexylphenolate. This compound is known for its applications in organic synthesis and its role as a reactant in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate typically involves the reaction of benzyl(triphenyl)phosphanium chloride with 4-chloro-2-cyclohexylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as chloroform or dichloromethane and may require the presence of a base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases such as sodium hydroxide. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenolates.
Scientific Research Applications
Benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate has several scientific research applications, including:
Chemistry: Used as a reactant in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, facilitating the formation of desired products. Its molecular structure allows it to participate in a range of chemical transformations, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Benzyltriphenylphosphonium chloride: A related compound used in similar applications, particularly in organic synthesis.
Triphenylphosphine: Another related compound with widespread use in organic chemistry as a ligand and catalyst.
Uniqueness
Benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Properties
CAS No. |
93839-58-8 |
|---|---|
Molecular Formula |
C37H36ClOP |
Molecular Weight |
563.1 g/mol |
IUPAC Name |
benzyl(triphenyl)phosphanium;4-chloro-2-cyclohexylphenolate |
InChI |
InChI=1S/C25H22P.C12H15ClO/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-20H,21H2;6-9,14H,1-5H2/q+1;/p-1 |
InChI Key |
HGGDCAREXOGBQL-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



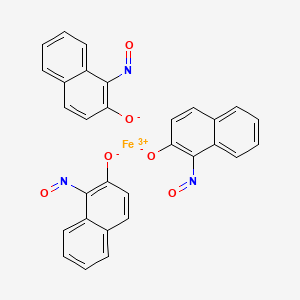
![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)
